molecular formula C15H11BrN4O2 B5969091 N'-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide

N'-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide

Numéro de catalogue: B5969091
Poids moléculaire: 359.18 g/mol
Clé InChI: LOFGKQLGVXCNHB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N'-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide, commonly known as BMN-673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to selectively kill cancer cells with defects in DNA repair pathways.

Mécanisme D'action

BMN-673 selectively inhibits PARP enzymes, which are involved in the repair of DNA damage. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which is lethal to cancer cells with defects in DNA repair pathways. BMN-673 has been shown to have a higher potency and selectivity for PARP enzymes than other PARP inhibitors, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
BMN-673 has been shown to induce DNA damage and cell death in cancer cells with defects in DNA repair pathways. In addition, BMN-673 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. BMN-673 has also been shown to have a favorable safety profile in clinical trials, with minimal side effects.

Avantages Et Limitations Des Expériences En Laboratoire

BMN-673 has several advantages for lab experiments, including its high potency and selectivity for PARP enzymes, its ability to selectively kill cancer cells with defects in DNA repair pathways, and its favorable safety profile. However, BMN-673 has some limitations, including its high cost and the need for further research to determine optimal dosing and treatment regimens.

Orientations Futures

For BMN-673 research include optimizing dosing and treatment regimens, identifying biomarkers for patient selection, and exploring its potential in combination with other cancer therapies. In addition, further research is needed to elucidate the mechanisms of resistance to BMN-673 and to develop strategies to overcome resistance. Finally, the potential of BMN-673 in other diseases, such as neurodegenerative disorders, should be explored.

Méthodes De Synthèse

The synthesis of BMN-673 involves the reaction of 5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indole-3-carboxylic acid with nicotinohydrazide in the presence of a coupling agent. The resulting compound is then subjected to a series of purification steps to obtain the final product. The synthesis of BMN-673 has been optimized to produce high yields and purity, making it suitable for large-scale production.

Applications De Recherche Scientifique

BMN-673 has been extensively studied for its potential as a cancer therapy. Preclinical studies have shown that BMN-673 selectively kills cancer cells with defects in DNA repair pathways, such as those with mutations in BRCA1 or BRCA2 genes. Clinical trials have demonstrated promising results in patients with advanced solid tumors, including breast, ovarian, and prostate cancers.

Propriétés

IUPAC Name

N-(5-bromo-2-hydroxy-1-methylindol-3-yl)iminopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O2/c1-20-12-5-4-10(16)7-11(12)13(15(20)22)18-19-14(21)9-3-2-6-17-8-9/h2-8,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFGKQLGVXCNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.